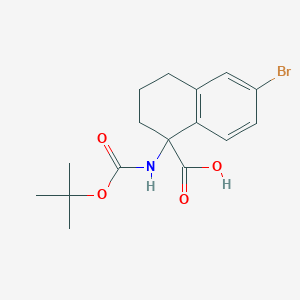

6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

CAS No.:

Cat. No.: VC17484544

Molecular Formula: C16H20BrNO4

Molecular Weight: 370.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20BrNO4 |

|---|---|

| Molecular Weight | 370.24 g/mol |

| IUPAC Name | 6-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid |

| Standard InChI | InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-16(13(19)20)8-4-5-10-9-11(17)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,18,21)(H,19,20) |

| Standard InChI Key | HTGVRABDNZIKCB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCC2=C1C=CC(=C2)Br)C(=O)O |

Introduction

6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound belonging to the tetrahydronaphthalene derivatives class. It features a bromine substituent, an amino group protected by a tert-butoxycarbonyl group, and a carboxylic acid functional group. This compound is significant in medicinal chemistry and organic synthesis due to its structural characteristics and potential biological activities .

Synthesis

The synthesis of 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, including bromination, amination, and carboxylation reactions. The process requires careful control of reaction conditions to ensure selective bromination and high yields in subsequent reactions.

Applications and Biological Activity

This compound is classified as an amino acid derivative due to the presence of the amino group and carboxylic acid functionality. It also falls under the category of halogenated compounds because of the bromine substituent. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with enzymes or receptors, while the bromine substituent may modulate biological activity by influencing binding affinity or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume